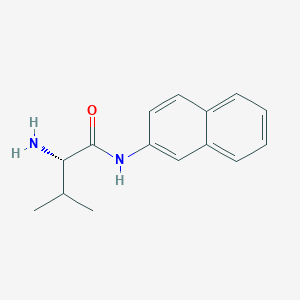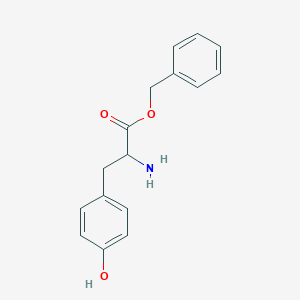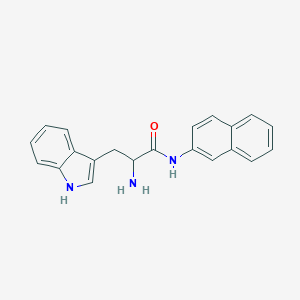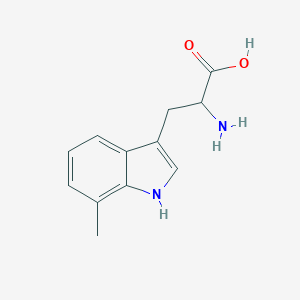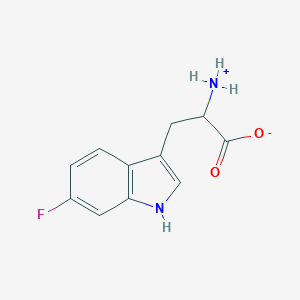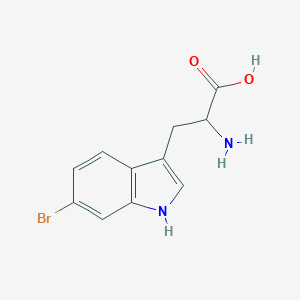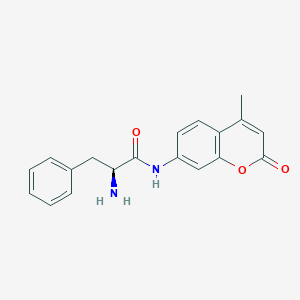
H-Phe-AMC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Phe-AMC, also known as N-(4-Methylcoumarin-7-yl)-L-phenylalanine, is a synthetic compound widely used in biochemical research. It is a fluorogenic substrate, meaning it releases a fluorescent signal upon enzymatic cleavage. This property makes it valuable for studying enzyme activity, particularly proteases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Phe-AMC typically involves the coupling of L-phenylalanine with 7-amino-4-methylcoumarin. One efficient method involves the in situ formation of a selenocarboxylate intermediate of protected amino acids, followed by non-nucleophilic amidation with an azide . This method is advantageous due to its high yield and tolerance of common protecting groups used in amino acid/peptide chemistry.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated synthesisers and purification systems is common in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
H-Phe-AMC primarily undergoes enzymatic cleavage reactions. It is a substrate for various proteases, which cleave the amide bond between the phenylalanine and the 7-amino-4-methylcoumarin, releasing a fluorescent signal.
Common Reagents and Conditions
The enzymatic reactions involving this compound typically occur under physiological conditions, with neutral pH and body temperature. Common reagents include buffer solutions to maintain pH and specific proteases that target the amide bond.
Major Products Formed
The major product formed from the enzymatic cleavage of this compound is 7-amino-4-methylcoumarin, which emits fluorescence. This property is exploited in various biochemical assays to measure enzyme activity.
Scientific Research Applications
H-Phe-AMC is extensively used in scientific research due to its fluorogenic properties. Some of its applications include:
Chemistry: Used as a substrate in enzyme kinetics studies to measure the activity of proteases.
Biology: Employed in cell biology to study protease activity within cells and tissues.
Medicine: Utilized in diagnostic assays to detect protease activity in clinical samples, aiding in the diagnosis of diseases.
Industry: Applied in quality control processes to measure enzyme activity in pharmaceutical and biotechnology products
Mechanism of Action
H-Phe-AMC exerts its effects through enzymatic cleavage by proteases. The proteases recognize and bind to the phenylalanine residue, cleaving the amide bond and releasing 7-amino-4-methylcoumarin. This release generates a fluorescent signal, which can be measured to determine enzyme activity .
Comparison with Similar Compounds
Similar Compounds
H-Gly-Phe-AMC: Another fluorogenic substrate used for similar purposes but with different enzyme specificity.
Suc-Ala-Ala-Phe-AMC: A substrate for neprilysin 2, used in studies of metalloproteases.
Z-Phe-Arg-AMC: A substrate for cathepsin L, used in studies of lysosomal enzymes.
Uniqueness
H-Phe-AMC is unique due to its specific cleavage by certain proteases, making it a valuable tool for studying these enzymes. Its high sensitivity and specificity for particular proteases set it apart from other fluorogenic substrates .
Properties
IUPAC Name |
(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-12-9-18(22)24-17-11-14(7-8-15(12)17)21-19(23)16(20)10-13-5-3-2-4-6-13/h2-9,11,16H,10,20H2,1H3,(H,21,23)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWTXWNBQNGDDS-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


